molecular formula C15H21BO4 B13986098 1-(3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone

1-(3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone

Cat. No.: B13986098
M. Wt: 276.14 g/mol
InChI Key: GYPUHPSVWLXGGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-one is an organic compound that features a boronic ester group. This compound is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-one typically involves the reaction of 3-methoxy-4-bromophenyl ethanone with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is common in industrial settings to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-one undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phenols, alcohols, and various substituted aromatic compounds, depending on the reaction conditions and reagents used .

Scientific Research Applications

1-(3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-one has diverse applications in scientific research:

    Chemistry: It is widely used in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: The compound is used in the development of biologically active molecules and pharmaceuticals.

    Medicine: It plays a role in the synthesis of drug candidates and active pharmaceutical ingredients.

    Industry: It is used in the production of polymers, agrochemicals, and electronic materials.

Mechanism of Action

The mechanism of action of 1-(3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-one primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds. This process involves the formation of a palladium complex, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in cross-coupling reactions. Its methoxy group can influence the electronic properties of the molecule, making it a valuable intermediate in the synthesis of complex organic compounds .

Properties

Molecular Formula

C15H21BO4

Molecular Weight

276.14 g/mol

IUPAC Name

1-[3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone

InChI

InChI=1S/C15H21BO4/c1-10(17)11-7-8-12(13(9-11)18-6)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3

InChI Key

GYPUHPSVWLXGGK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.